![molecular formula C16H24N2O B12519673 N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide CAS No. 688727-05-1](/img/structure/B12519673.png)
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is a synthetic compound known for its significant pharmacological properties. It is a member of the benzamide class of compounds and has been studied for its potential applications in various fields, including medicine and chemistry. This compound is structurally characterized by a benzamide moiety attached to a cyclohexyl ring, which is further substituted with a dimethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction conditions often involve mild temperatures and the use of a reusable catalyst, making the process both eco-friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and chromatography techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Applications De Recherche Scientifique
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide involves its interaction with specific molecular targets in the body. It acts as an agonist at opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects . The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways that result in pain relief and other pharmacological effects.
Comparaison Avec Des Composés Similaires
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is structurally similar to other synthetic opioids, such as U-47700 and U-47931E . These compounds share a common benzamide core but differ in their substituents, which influence their pharmacological properties. Compared to its analogs, this compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile.
List of Similar Compounds
U-47700: A synthetic opioid with a similar benzamide structure but different substituents.
U-47931E: Another synthetic opioid with structural similarities but distinct pharmacological effects.
AH-7921: A related compound with comparable analgesic properties but different chemical modifications.
Propriétés
Numéro CAS |
688727-05-1 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
N-[2-[(dimethylamino)methyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C16H24N2O/c1-18(2)12-14-10-6-7-11-15(14)17-16(19)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H,17,19) |
Clé InChI |
OWSMQROOCJSQNR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCCC1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


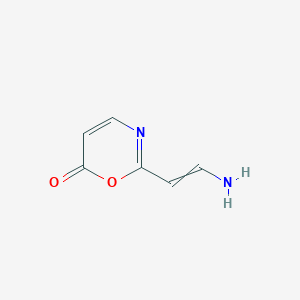
![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
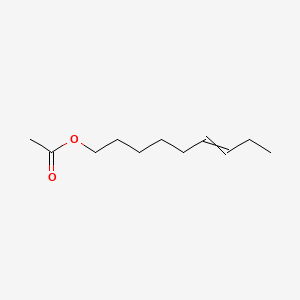
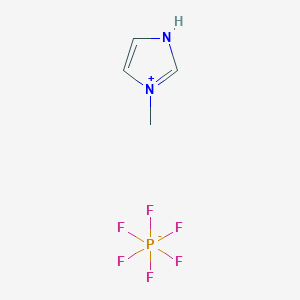
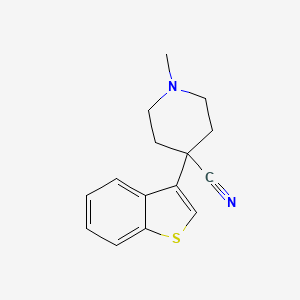
acetate](/img/structure/B12519609.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
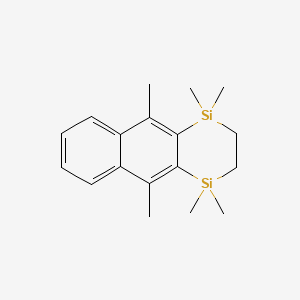
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)

![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
